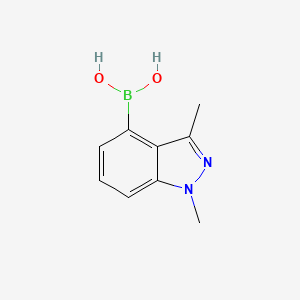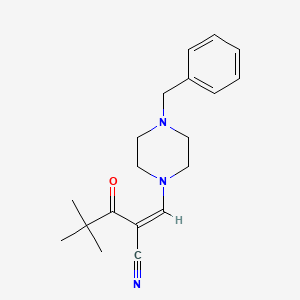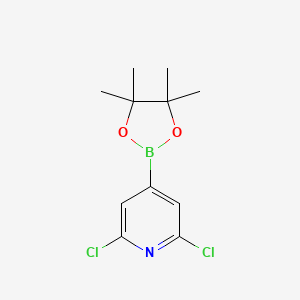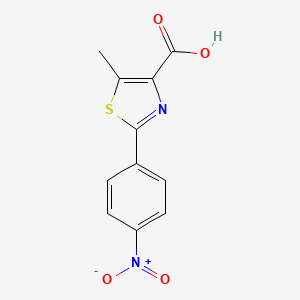
3-(Isobutyramido)benzeneboronic acid
Übersicht
Beschreibung
3-(Isobutyramido)benzeneboronic acid is a chemical compound with the molecular formula C10H14BNO3 . It is used in various scientific experiments for a wide range of applications.
Synthesis Analysis
The synthesis of 3-(Isobutyramido)benzeneboronic acid is typically performed in a laboratory setting. The compound is available for purchase for research use .Molecular Structure Analysis
The molecular structure of 3-(Isobutyramido)benzeneboronic acid contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Isobutyramido)benzeneboronic acid include its molecular formula (C10H14BNO3), average mass (207.034 Da), and monoisotopic mass (207.106674 Da) .Wissenschaftliche Forschungsanwendungen
Proteomics Research
3-(Isobutyramido)benzeneboronic acid: is utilized in proteomics, which is the large-scale study of proteins, especially their structures and functions . This compound is used for the selective binding and study of protein glycosylation, which is a significant post-translational modification where carbohydrates are attached to proteins. This can help in identifying disease markers and therapeutic targets.
Sensing Applications
The compound’s interaction with diols and strong Lewis bases like fluoride or cyanide anions makes it valuable in sensing applications . It can be used in both homogeneous assays and heterogeneous detection systems, enabling the development of sensors that can detect various biological and chemical substances.
Biological Labelling
Due to its ability to form stable complexes with diols, 3-(Isobutyramido)benzeneboronic acid can be used for biological labelling . This application is crucial for tracking and observing biological molecules in research, providing insights into biological processes and molecular interactions.
Protein Manipulation and Modification
This boronic acid derivative plays a role in the manipulation and modification of proteins . It can be used to alter protein structures, which is essential for understanding protein function and for developing new therapeutic strategies.
Separation Technologies
In the field of separation sciences, 3-(Isobutyramido)benzeneboronic acid is employed due to its selective binding properties . It can be used for the affinity chromatography of glycoproteins and other diol-containing molecules, improving the purity and analysis of biological samples.
Therapeutic Development
The interaction with diols also allows for the use of 3-(Isobutyramido)benzeneboronic acid in therapeutic development . It can be incorporated into systems designed for the controlled release of drugs, such as insulin, making it a valuable tool in the design of new drug delivery systems.
Electrophoresis of Glycated Molecules
This compound is used in the electrophoretic analysis of glycated molecules . This application is particularly important in diabetes research, where monitoring the levels of glycated hemoglobin is crucial.
Building Materials for Analytical Methods
Finally, 3-(Isobutyramido)benzeneboronic acid can be used as a building block for creating microparticles and polymers that are employed in various analytical methods . These materials can enhance the detection and quantification of analytes in complex samples.
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(2-methylpropanoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBVOKMSEWLCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657446 | |
| Record name | [3-(2-Methylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isobutyramido)benzeneboronic acid | |
CAS RN |
874459-76-4 | |
| Record name | B-[3-[(2-Methyl-1-oxopropyl)amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Methylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)

![Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide](/img/structure/B1387079.png)

![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B1387082.png)
![Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-](/img/structure/B1387085.png)
![[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1387087.png)


-thiourea](/img/structure/B1387091.png)


